The synthesis of Phox-I1 involves several strategic steps characterized by medicinal chemistry techniques. The initial phase typically includes:
Specific parameters such as reaction temperature, solvent choice, and reaction time are optimized during this process to maximize yield and purity .
Phox-I1's molecular structure is characterized by its interaction with the p67phox subunit. Key features include:
The detailed structural analysis can be visualized using molecular modeling software that illustrates the spatial arrangement of atoms and interactions within the protein-ligand complex.
Phox-I1 primarily engages in competitive inhibition against Rac GTPase, affecting the following chemical reactions:
These reactions highlight Phox-I1's role in modulating inflammatory responses through its interaction with key signaling pathways.
The mechanism of action for Phox-I1 involves several critical steps:
This mechanism underscores the therapeutic potential of Phox-I1 in conditions characterized by excessive ROS production.
Phox-I1 possesses several notable physical and chemical properties:
These properties are essential for understanding how Phox-I1 can be effectively utilized in laboratory settings.
Phox-I1 has several promising applications in scientific research and potential therapeutic contexts:
Phox-I1’s discovery exemplifies the strategic disruption of protein-protein interactions (PPIs) critical to inflammatory pathways. The Rac-p67phox interface, essential for NADPH oxidase (NOX2) activation, was targeted due to its role in reactive oxygen species (ROS) production. Structural insights revealed that p67phox residues Arg38 and Arg102 form a deep binding pocket for GTP-bound Rac1/2, making this interface druggable via small molecules [1] [6]. Virtual screening leveraged the crystal structure of the Rac-p67phox complex (PDB: 1E96), focusing on compounds that could sterically hinder Rac binding without perturbing other Rac-mediated cellular functions [1] [5]. This approach prioritized pathway-selective inhibition over broad Rac activity suppression, minimizing off-target effects [5].
A multi-stage virtual screening workflow evaluated >700,000 drug-like compounds from two libraries:
Table 1: Virtual Screening Libraries and Prioritization Criteria
Library | Size | Filtering Criteria | Top Candidates |
---|---|---|---|
ZINC (drug-like) | ~360,000 | Drug-likeness, solubility, synthetic accessibility | 200 (initial) |
UCDDC | ~340,000 | Binding affinity, specificity for p67phox pocket | 50 (initial) |
Docking simulations used AutoDock 3.5/4.0 with rigid-body protocols to predict binding poses of small molecules within the Rac-binding site of p67phox [1] [4]. Compounds were ranked by estimated binding energy, with top candidates subjected to iterative refinement. This yielded 9 high-priority hits, including the lead compound Phox-I1 [1] [2].
Lead optimization employed progressively stringent docking parameters to enhance binding affinity predictions:
Table 2: Docking Parameter Refinement for Phox-I1 Optimization
Parameter | Initial Screening | Refinement Stage | Impact on Affinity |
---|---|---|---|
Grid spacing | 0.6 Å | 0.375 Å | Higher spatial precision |
Energy evaluations | 100,000 | 10,000,000 | Improved pose accuracy |
Genetic Algorithm runs | 10 | 33 | Enhanced conformational sampling |
Phox-I1 exhibited submicromolar affinity (Kd ~0.5 µM) for p67phox in MST assays, directly correlating with its inhibition of Rac1 binding [1] [2]. SAR studies identified analogs (e.g., Phox-I2) with improved potency, guided by scaffold modifications informed by docking results [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7